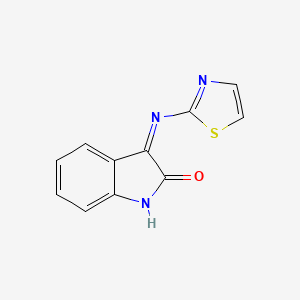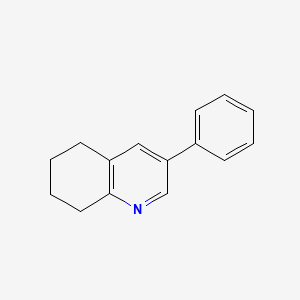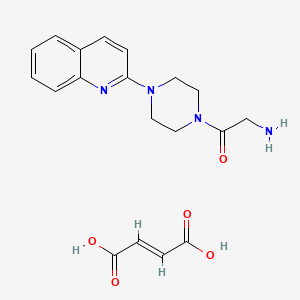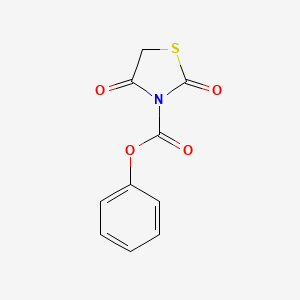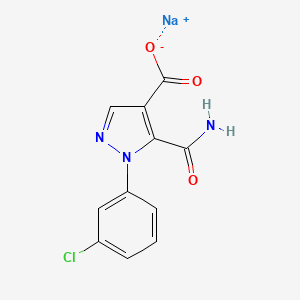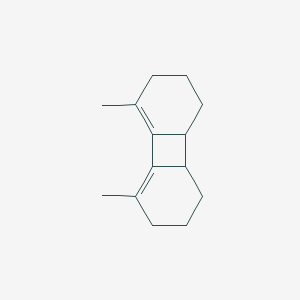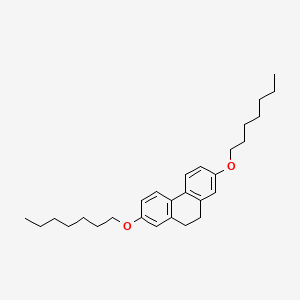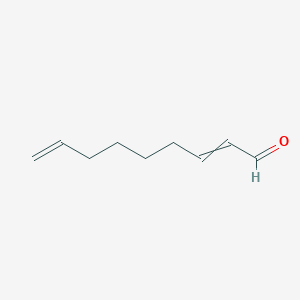
Methanesulfonic acid--hepta-4,6-dien-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-4,6-dien-1-ol;methanesulfonic acid is a compound that combines the properties of an unsaturated alcohol and a sulfonic acid The hepta-4,6-dien-1-ol part of the molecule contains a seven-carbon chain with two double bonds and a hydroxyl group, while the methanesulfonic acid part is a simple sulfonic acid with a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hepta-4,6-dien-1-ol;methanesulfonic acid typically involves the following steps:
Preparation of Hepta-4,6-dien-1-ol: This can be achieved through the partial hydrogenation of hepta-1,4,6-triene, using a suitable catalyst such as palladium on carbon.
Sulfonation: The hepta-4,6-dien-1-ol is then reacted with methanesulfonic acid under controlled conditions to form the final product. The reaction is typically carried out at room temperature, with the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of hepta-4,6-dien-1-ol;methanesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hepta-4,6-dien-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of hepta-4,6-dien-1-one or hepta-4,6-dien-1-al.
Reduction: Formation of heptanol.
Substitution: Formation of hepta-4,6-dien-1-chloride or hepta-4,6-dien-1-amine.
Aplicaciones Científicas De Investigación
Hepta-4,6-dien-1-ol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hepta-4,6-dien-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bonds can participate in π-π interactions. The sulfonic acid group can enhance the solubility and reactivity of the molecule, facilitating its biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Hepta-1,6-dien-4-ol: Similar structure but lacks the sulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the unsaturated alcohol structure.
Uniqueness
Hepta-4,6-dien-1-ol;methanesulfonic acid is unique due to the combination of an unsaturated alcohol and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
101032-44-4 |
|---|---|
Fórmula molecular |
C8H16O4S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
hepta-4,6-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-4,8H,1,5-7H2;1H3,(H,2,3,4) |
Clave InChI |
QSHDOINSSSAUFI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C=CC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


